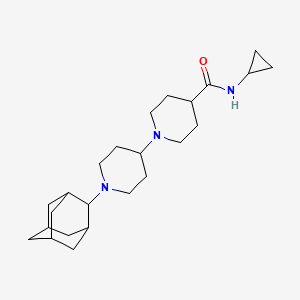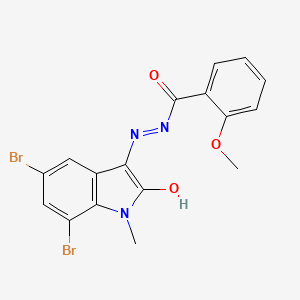
1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide (ACBC) is a synthetic compound that has been extensively studied in the field of pharmacology due to its potential therapeutic applications. ACBC is a non-opioid analgesic drug that has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, inflammation, and neuroprotection.
Mécanisme D'action
1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide exerts its pharmacological effects by binding to the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, inflammation, and neuroprotection. The sigma-1 receptor is located in various regions of the central nervous system, including the spinal cord, brainstem, and cortex. This compound binding to the sigma-1 receptor modulates various signaling pathways, including calcium signaling, nitric oxide signaling, and protein kinase C signaling. These signaling pathways are involved in various physiological processes, including pain perception, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to reduce pain behaviors in various animal models of pain, including neuropathic and inflammatory pain. This compound has also been shown to have neuroprotective effects in animal models of neurological disorders, including Parkinson's disease and stroke. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammation. These findings suggest that this compound has potential therapeutic applications in the treatment of pain, neurological disorders, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which allows for the selective targeting of this receptor. This compound is also a non-opioid analgesic drug, which reduces the risk of addiction and dependence. However, this compound has several limitations for lab experiments. It has a short half-life, which requires frequent dosing to maintain therapeutic levels. Additionally, this compound has poor solubility in water, which limits its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide. One potential direction is to investigate the potential therapeutic applications of this compound in clinical trials. Another potential direction is to investigate the mechanisms underlying the analgesic, neuroprotective, and anti-inflammatory effects of this compound. Additionally, future research could focus on developing more stable and water-soluble formulations of this compound to improve its use in experimental settings. Finally, future research could investigate the potential interactions between this compound and other drugs or therapeutic agents to improve its efficacy and safety.
Méthodes De Synthèse
1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide can be synthesized using a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-adamantanone with cyclopropylmethylamine to form 1-(2-adamantyl)-N-cyclopropylmethylamine. This intermediate is then reacted with 4-piperidone to form 1-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide (this compound). The final product is purified using chromatography techniques to obtain a high-purity this compound.
Applications De Recherche Scientifique
1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have analgesic effects in various animal models of pain, including neuropathic and inflammatory pain. This compound has also been shown to have neuroprotective effects in animal models of neurological disorders, including Parkinson's disease and stroke. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammation. These findings suggest that this compound has potential therapeutic applications in the treatment of pain, neurological disorders, and inflammation.
Propriétés
IUPAC Name |
1-[1-(2-adamantyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O/c28-24(25-21-1-2-21)18-3-7-26(8-4-18)22-5-9-27(10-6-22)23-19-12-16-11-17(14-19)15-20(23)13-16/h16-23H,1-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTBDMZDBLWDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3CCN(CC3)C4C5CC6CC(C5)CC4C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-amino-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6053145.png)
![benzyl 3,4-dideoxy-3-[(2-hydroxy-5-nitrobenzylidene)amino]pentopyranoside](/img/structure/B6053147.png)
![1-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-2-pyrrolidinone](/img/structure/B6053154.png)
![6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053162.png)
![4-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone](/img/structure/B6053169.png)
![2-(1-isopropyl-3-oxopiperazin-2-yl)-N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]acetamide](/img/structure/B6053172.png)

![5-(1,3-benzodioxol-5-ylacetyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053186.png)
![N-(2-methyl-2H-1,2,3-triazol-4-yl)-5-{1-[3-(1H-pyrazol-1-yl)propyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6053197.png)


![2-{[(5-benzoyl-1H-benzimidazol-2-yl)methyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6053228.png)
![N-(tert-butyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B6053245.png)
![1-cyclopentyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6053253.png)
